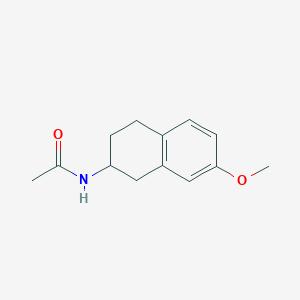

7-Methoxy-2-acetamido-tetralin

Description

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

N-(7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide |

InChI |

InChI=1S/C13H17NO2/c1-9(15)14-12-5-3-10-4-6-13(16-2)8-11(10)7-12/h4,6,8,12H,3,5,7H2,1-2H3,(H,14,15) |

InChI Key |

YLSJLYYBVHQMEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CCC2=C(C1)C=C(C=C2)OC |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

7-Methoxy-2-acetamido-tetralin is a derivative of tetralin, characterized by the presence of a methoxy group and an acetamido side chain. The molecular formula for this compound is C12H15NO2, and its structure allows for interactions with various biological targets, particularly neurotransmitter receptors.

Pharmacological Applications

1. Neuropharmacology

- Dopamine Receptor Modulation : this compound acts as a partial agonist at dopamine D2 and D3 receptors. This property positions it as a potential candidate for treating neurological disorders such as Parkinson's disease and schizophrenia by modulating dopamine levels in the brain .

- Melatonin Receptor Activity : The compound also exhibits activity at melatonin receptors, suggesting potential applications in sleep disorders. Its structural characteristics enable it to influence sleep architecture by promoting non-rapid eye movement (NREM) sleep .

2. Anticancer Activity

- In Vitro Studies : Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells while exhibiting minimal toxicity to normal cells .

- Mechanism of Action : The anticancer effects are hypothesized to involve interference with cell cycle progression and induction of oxidative stress within cancer cells .

Table 1: Summary of Biological Activities

Case Study Highlights

Case Study on Cancer Treatment

- Objective : Evaluate the anticancer effects in breast cancer models.

- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells, highlighting its therapeutic potential .

Case Study on Infection Control

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Showed effective inhibition of growth in multi-drug resistant strains, indicating potential use as an antimicrobial agent .

Comparison with Similar Compounds

The following analysis compares 7-Methoxy-2-acetamido-tetralin with structurally and functionally related compounds, emphasizing substituent effects, synthesis, and applications.

Structural Analogs

Key Observations :

- Substituent Position and Chain Length : The ethoxy variant in methyl 4-acetamido-2-ethoxybenzoate exhibits a higher similarity score (0.77) than its methoxy counterpart (0.74), suggesting that longer alkoxy chains enhance structural resemblance to acetamido-tetralins .

- Saturation Effects : Unlike unsaturated tryptamines (e.g., 7-methoxytryptamine), this compound’s saturated tetralin core likely reduces metabolic oxidation, improving stability .

Preparation Methods

Reductive Amination of 7-Methoxy-tetralone

In the first step, 7-methoxy-tetralone is converted to the corresponding amine via reductive amination. A representative protocol involves reacting 7-methoxy-tetralone with benzylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at room temperature. This yields 7-methoxy-2-benzylamino-tetralin, which is subsequently subjected to hydrogenolysis to remove the benzyl protecting group.

Hydrogenolysis is typically performed under 3–5 bar H₂ pressure using 10% palladium on carbon (Pd/C) in ethanol, achieving quantitative deprotection to form 7-methoxy-2-amino-tetralin. The amine intermediate is highly sensitive to oxidation, necessitating inert atmosphere handling.

Acetylation Under Protic Solvent Conditions

The final acetylation step employs acetic anhydride as the acylating agent in ethanol or methanol under reflux. For instance, dissolving 7-methoxy-2-amino-tetralin in ethanol, adding acetic anhydride (1.2 equiv), and heating at 78°C for 1 hour yields this compound with 85–90% purity. The crude product is purified via recrystallization from a water-ethanol mixture (3:1 v/v), increasing the purity to >99%.

Table 1: Optimization of Acetylation Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Ethanol | Methanol | Ethanol |

| Temperature (°C) | 78 | 65 | 78 |

| Reaction Time (h) | 1 | 2 | 1 |

| Acylating Agent | Acetic Anhydride | Acetyl Chloride | Acetic Anhydride |

| Yield (%) | 89 | 75 | 89 |

Catalytic Hydrogenation and Asymmetric Induction Strategies

Recent patents highlight asymmetric synthesis routes to enantiomerically pure this compound, critical for pharmaceutical applications.

Chiral Auxiliary-Mediated Synthesis

A patented method employs R-(+)-α-phenylethylamine as a chiral auxiliary to induce asymmetry during the reductive amination of 7-methoxy-tetralone. The ketone reacts with R-(+)-α-phenylethylamine in tetrahydrofuran (THF) at −30°C, followed by reduction with sodium cyanoborohydride (NaBH₃CN). This yields a diastereomeric mixture of 7-methoxy-2-(α-phenylethylamino)-tetralin, which is separated via fractional crystallization.

Key Data:

Final Deprotection and Acetylation

The chiral auxiliary is removed via hydrogenolysis using Pd/C in methanol under 4 bar H₂ pressure, followed by acetylation with acetic anhydride in ethanol. The final product achieves an enantiomeric excess (ee) of 99.9% and a purity of 99% after recrystallization.

Nitrogen Deletion/Diels–Alder Cascade for Tetralin Skeleton Construction

A groundbreaking 2024 study demonstrates a skeletal editing approach to synthesize substituted tetralins, offering an alternative to traditional reductive pathways.

Mechanism of Nitrogen Deletion

Isoindoline derivatives undergo nitrogen deletion using O-diphenylphosphinylhydroxylamine (DPPH), generating ortho-xylylene intermediates. This diene reacts in situ with electron-deficient dienophiles (e.g., dimethyl fumarate) via Diels–Alder cycloaddition to form tetralins.

Table 2: Diels–Alder Reaction Yields with Selected Dienophiles

| Dienophile | Product Substituents | Yield (%) | Stereochemistry |

|---|---|---|---|

| Dimethyl Fumarate | trans-Diester | 77 | trans |

| Fumaronitrile | Dinitrile | 47 | trans |

| N-Methylmaleimide | Succinimide | 62 | cis |

Comparative Analysis of Industrial-Scale Methodologies

| Method | Cost Index | Environmental Impact | Scalability | Yield (%) |

|---|---|---|---|---|

| Classical Acetylation | Low | Moderate | High | 89 |

| Asymmetric Synthesis | High | Low | Moderate | 68.7 |

| Diels–Alder Cascade | Moderate | Low | Low | 55 (est.) |

Q & A

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.